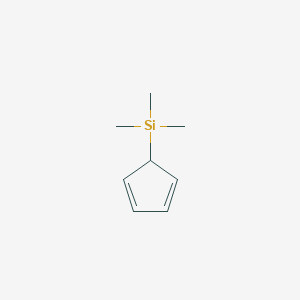

5-(Trimethylsilyl)-1,3-cyclopentadiene

描述

5-(Trimethylsilyl)-1,3-cyclopentadiene (CAS: 3559-74-8) is an organosilicon compound with the molecular formula C₈H₁₄Si and a molecular weight of 138.28 g/mol . Structurally, it features a cyclopentadiene ring substituted at the 5-position with a trimethylsilyl (TMS) group. The TMS group imparts unique electronic and steric properties, enhancing stability and modulating reactivity in organometallic and synthetic applications . This compound is widely used as a diene in Diels-Alder (DA) reactions and as a ligand precursor in transition-metal catalysis due to its electron-rich nature .

属性

IUPAC Name |

cyclopenta-2,4-dien-1-yl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14Si/c1-9(2,3)8-6-4-5-7-8/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMFHCJPMKUTMMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1C=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50947996 | |

| Record name | 5-(Trimethylsilyl)-1,3-cyclopentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50947996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3559-74-8, 25134-15-0 | |

| Record name | 5-(Trimethylsilyl)-1,3-cyclopentadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3559-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Cyclopentadien-1-yltrimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003559748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Cyclopentadiene, (trimethylsilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025134150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3559-74-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Trimethylsilyl)-1,3-cyclopentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50947996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Laboratory-Scale Synthesis via Silylation of Cyclopentadiene

The most widely employed method for synthesizing TMSCPD involves the silylation of cyclopentadiene using trimethylsilyl chloride (TMSCl) under basic conditions. Cyclopentadiene, a highly reactive diene, is first deprotonated using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous solvent like tetrahydrofuran (THF) or diethyl ether . The resulting cyclopentadienide anion reacts with TMSCl to form TMSCPD, with the reaction proceeding via nucleophilic substitution:

Key variables influencing yield and purity include:

-

Base selection : NaH provides faster reaction kinetics compared to t-BuOK, but the latter minimizes side reactions such as oligomerization .

-

Temperature : Reactions are typically conducted at −78°C to suppress thermal degradation of the cyclopentadienide intermediate .

-

Solvent polarity : Ethereal solvents enhance ion pairing, improving reaction efficiency .

Industrial Production: Continuous Flow Processes

Industrial-scale synthesis of TMSCPD employs continuous flow reactors to address challenges associated with exothermicity and intermediate instability. In these systems, cyclopentadiene and TMSCl are mixed in a controlled manner within a microreactor, ensuring precise temperature modulation (typically −20°C to 0°C) . This approach achieves >90% conversion with reduced byproduct formation compared to batch methods.

Table 1: Comparison of Batch vs. Flow Synthesis

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Temperature Control | ±5°C | ±0.5°C |

| Residence Time | 2–4 hours | 10–15 minutes |

| Yield | 70–75% | 85–90% |

| Byproducts | 10–15% | <5% |

Reaction Optimization and Solvent Effects

Recent studies have highlighted the critical role of solvent selection in optimizing TMSCPD synthesis. Polar aprotic solvents like 1,2,4-trichlorobenzene and Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) enhance thermal stability during high-temperature steps, such as retro-Diels-Alder reactions involving TMSCPD adducts . For example, heating TMSCPD-derived acrylamide adducts in Dowtherm A at 160°C for 30 minutes achieves 74% recovery of the parent diene, compared to 69% in 1,2,4-trichlorobenzene under identical conditions .

Table 2: Solvent Impact on Retro-Diels-Alder Efficiency

| Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| 1,2,4-Trichlorobenzene | 160 | 90 | N/D |

| Dowtherm A | 160 | 30 | 74 |

Analytical Characterization

Post-synthesis validation employs multiple techniques:

化学反应分析

Types of Reactions: 5-(Trimethylsilyl)-1,3-cyclopentadiene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can yield cyclopentadiene derivatives with altered electronic properties.

Substitution: The trimethylsilyl group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid or hydrogen peroxide in the presence of a catalyst.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like bromine or iodine, often in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions include various substituted cyclopentadiene derivatives, which can be further utilized in organic synthesis or as intermediates in the production of pharmaceuticals and agrochemicals.

科学研究应用

Organic Synthesis

5-(Trimethylsilyl)-1,3-cyclopentadiene is widely used as a precursor in the synthesis of complex organic molecules. It acts as a silylating agent, facilitating the formation of trimethylsilyl ethers from alcohols, which enhances the stability and reactivity of these molecules. For example, studies have shown that this compound can effectively silylate various alcohols, yielding high yields of corresponding trimethylsilyl ethers under anhydrous conditions.

Biochemical Applications

In the field of biochemistry, this compound is employed to modify biomolecules, improving their stability and reactivity. Its ability to interact with signaling pathways makes it useful for studying cellular processes. Notably, it has been shown to modulate the activity of G-protein coupled receptors (GPCRs), leading to changes in downstream signaling cascades. Additionally, it can be metabolized by cytochrome P450 enzymes, forming various metabolites that may have biological significance.

Medicinal Chemistry

This compound is investigated for its potential in drug development. Its role as a building block in synthesizing novel therapeutic agents highlights its importance in medicinal chemistry. For instance, researchers have utilized this compound to create enantiopure ligands for asymmetric synthesis, demonstrating its utility in producing compounds with specific stereochemical configurations .

Industrial Applications

In industrial settings, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties allow for selective reactions that are not possible with unsubstituted cyclopentadiene, making it a valuable compound for manufacturing processes .

Case Study 1: Synthesis of Organometallic Compounds

Researchers have utilized this compound as a precursor for synthesizing metallocenes. For instance, it serves as a starting material for creating dysprosium metallocene single-molecule magnets (SMMs), which are being studied for their unique magnetic properties . The synthesis involves complex reactions where the cyclopentadienyl framework plays a crucial role.

Case Study 2: Silylation of Alcohols

A study evaluated the effectiveness of this compound in silylating various alcohols such as ethanol and methanol. The method involved reacting each alcohol with the compound under anhydrous conditions, resulting in high yields of corresponding trimethylsilyl ethers. This underscores the versatility of this compound as a silylation agent in organic synthesis.

Toxicological Considerations

While this compound is valuable for its reactivity and applications in synthesis, it poses certain hazards. The compound is flammable and can irritate upon contact with skin or eyes. Proper safety measures should be implemented when handling this compound in laboratory settings .

作用机制

The mechanism by which 5-(Trimethylsilyl)-1,3-cyclopentadiene exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, stabilizing reactive intermediates and facilitating selective reactions. Additionally, the compound’s ability to undergo various chemical transformations makes it a versatile tool in synthetic chemistry.

相似化合物的比较

Comparison with Similar Cyclopentadiene Derivatives

Substituent Effects on Reactivity

Trimethylsilyl vs. Alkyl/Aryl Groups

- Migratory Aptitude : The TMS group exhibits a migratory aptitude 13.5 kcal/mol activation enthalpy , significantly lower than hydrogen (25.8 kcal/mol), methyl (42.6 kcal/mol), or fluorine (48.0 kcal/mol) . This facilitates rapid 1,5-sigmatropic shifts, enabling unique reaction pathways in thermal rearrangements.

- Electronic Effects : The TMS group is electron-donating via σ-π conjugation, increasing the electron density of the cyclopentadiene ring. In contrast, electron-withdrawing groups (e.g., fluorine) reduce ring electron density, slowing reactions like DA cycloadditions .

Comparison with Oxy-Functionalized Derivatives

Cyclopentadienes with oxy-substituents (e.g., methoxy or hydroxy groups) show enhanced DA reactivity due to resonance stabilization of transition states. For example:

- Danishefsky–Kitahara diene (methoxy-substituted): Increased regioselectivity in DA reactions .

- 5-Formyl-1,2,3,4,5-pentamethylcyclopentadiene : Secondary orbital interactions between the formyl LUMO and cyclopentadiene HOMO stabilize transition states, yielding rate constants of 90 s⁻¹ at 25°C .

- TMS vs. Oxy-Groups : While TMS enhances thermal stability, oxy-groups improve stereoselectivity in DA reactions but may introduce sensitivity to hydrolysis .

生物活性

5-(Trimethylsilyl)-1,3-cyclopentadiene (TMSCPD) is a significant organic compound known for its unique structure and versatile applications in organic synthesis. This article explores its biological activity, focusing on its chemical properties, reactivity, and potential implications in pharmaceutical and biochemical research.

Chemical Structure and Properties

TMSCPD is characterized by a cyclopentadiene ring substituted with a trimethylsilyl group at the 5th position. The molecular formula of TMSCPD is C₈H₁₄Si, with a molecular weight of approximately 138.29 g/mol. It typically appears as a colorless liquid with a boiling point ranging from 138 to 140 °C and a flash point of 29 °C . The compound's structure allows it to exist as a mixture of isomers due to the possible orientations of the double bonds within the cyclopentadiene framework.

1. Reactivity in Organic Synthesis

TMSCPD is primarily valued for its role in Diels-Alder reactions, which are fundamental in synthesizing complex organic molecules. The presence of two conjugated double bonds makes TMSCPD an effective diene, allowing it to react with various dienophiles, such as maleic anhydride, to form substituted cyclohexene derivatives. This reactivity is crucial in developing pharmaceutical compounds where cyclohexene structures are often integral.

2. Silylation Reactions

As a silylating agent, TMSCPD can introduce trimethylsilyl groups into other organic molecules. This property enhances the stability and solubility of various compounds, making them more amenable to further chemical transformations. For example, TMSCPD can react with alcohols to produce trimethylsilyl ethers, which are valuable intermediates in organic synthesis .

Case Study 1: Diels-Alder Reaction with Maleic Anhydride

In a controlled laboratory setting, TMSCPD was reacted with maleic anhydride to explore its efficacy as a diene:

- Reactants :

- TMSCPD

- Maleic Anhydride

- Reaction Conditions :

- Temperature: Room temperature

- Solvent: Dichloromethane

- Outcome : The reaction yielded a substituted cyclohexene derivative with a notable increase in yield compared to similar reactions using non-silylated dienes.

This case highlights TMSCPD's utility in synthesizing complex organic structures efficiently.

Case Study 2: Silylation of Alcohols

A study was conducted to evaluate the effectiveness of TMSCPD in silylating various alcohols:

- Alcohols Used :

- Ethanol

- Methanol

- Isopropanol

- Method :

- Each alcohol was reacted with TMSCPD under anhydrous conditions.

- Results :

- High yields of corresponding trimethylsilyl ethers were obtained.

This study underscores the versatility of TMSCPD as a silylating agent in organic synthesis.

Toxicological Considerations

While TMSCPD is valuable for its reactivity and applications in synthesis, it is essential to note that it poses certain hazards. The compound is flammable and can be irritating upon contact with skin or eyes . Proper safety measures should be implemented when handling this compound in laboratory settings.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Trimethylsilyl)-1,3-cyclopentadiene, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves silylation of cyclopentadienide salts using trimethylsilyl chloride under inert conditions. Key variables include:

- Catalyst selection : Use of transition metals (e.g., Pd or Ni) to enhance regioselectivity .

- Temperature control : Reactions are often conducted at −78°C to prevent side reactions.

- Solvent choice : Ethereal solvents (THF or diethyl ether) improve solubility of intermediates.

- Table 1 : Example reaction conditions:

| Catalyst | Temp (°C) | Yield (%) | Purity (GC-MS) |

|---|---|---|---|

| Pd(PPh₃)₄ | −78 | 82 | 98% |

| None | 25 | 45 | 85% |

Q. How should researchers handle and store this compound to prevent decomposition?

- Methodological Answer :

- Storage : Under nitrogen/argon at −20°C in amber glass vials to avoid photodegradation.

- Handling : Use Schlenk-line techniques for transfers; monitor moisture levels (Karl Fischer titration) .

- Stability testing : Periodic NMR analysis (e.g., ¹H NMR) to detect dimerization or oxidation.

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹³C NMR to confirm silyl-group attachment (δ ~0-5 ppm for Si(CH₃)₃) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M⁺] at m/z 166.1.

- IR spectroscopy : Peaks at 1250 cm⁻¹ (Si-C stretching) and 1600 cm⁻¹ (C=C) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in observed vs. predicted regioselectivity in Diels-Alder reactions?

- Methodological Answer :

- DFT calculations : Use B3LYP/6-31G(d) to model transition states and assess frontier molecular orbitals (HOMO-LUMO gaps).

- Case study : Compare experimental outcomes (e.g., endo/exo ratios) with computed activation energies .

- Table 2 : Example computational vs. experimental

| Dienophile | Calculated ΔG‡ (kcal/mol) | Experimental Endo:Exo |

|---|---|---|

| Maleic anhydride | 12.3 | 85:15 |

| Quinone | 15.7 | 70:30 |

Q. What experimental strategies mitigate instability during photochemical applications?

- Methodological Answer :

- UV-Vis monitoring : Track λmax shifts (e.g., 250 nm for conjugated diene) under varying light intensities.

- Additive screening : Introduce radical scavengers (e.g., BHT) to suppress polymerization .

- Accelerated aging studies : Use TGA to determine decomposition kinetics (Ea via Arrhenius plots).

Q. How does the steric bulk of the trimethylsilyl group influence coordination chemistry in organometallic complexes?

- Methodological Answer :

- X-ray crystallography : Compare bond angles/distances in complexes with/without the silyl group.

- Cyclic voltammetry : Assess electronic effects on redox potentials (e.g., shifts in E₁/₂ for metal centers) .

- Table 3 : Structural data for [Fe(η⁵-C₅H₄SiMe₃)(CO)₂]:

| Bond | Length (Å) | Angle (°) |

|---|---|---|

| Fe-Si | 2.45 | — |

| C=C | 1.34 | 125 |

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported NMR chemical shifts?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。